Aminotris(methylenephosphonato)diamminoplatinum (II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminotris(methylenephosphonato)diamminoplatinum (II), commonly known as JM118, is a platinum-based compound that has been extensively studied for its potential use in cancer treatment. This compound is a derivative of cisplatin, one of the most widely used platinum-based drugs in chemotherapy. JM118 has been found to exhibit superior anticancer activity compared to cisplatin, while also having reduced toxicity.
Wirkmechanismus
The mechanism of action of JM118 is similar to that of cisplatin. JM118 forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death.
Biochemical and Physiological Effects:
JM118 has been found to exhibit reduced toxicity compared to cisplatin. This is thought to be due to the fact that JM118 is less likely to form toxic adducts with proteins and other cellular components. Additionally, JM118 has been shown to exhibit less nephrotoxicity compared to cisplatin.
Vorteile Und Einschränkungen Für Laborexperimente
JM118 has several advantages for use in lab experiments. It exhibits potent cytotoxic activity against a wide range of cancer cell lines, making it a useful tool for studying cancer biology. Additionally, JM118 has been found to exhibit reduced toxicity compared to cisplatin, which can make it a safer option for use in lab experiments. However, JM118 is still a relatively new compound, and its use in lab experiments may be limited by its availability and cost.
Zukünftige Richtungen
There are several potential future directions for research on JM118. One area of interest is the development of new derivatives of JM118 that exhibit even greater anticancer activity. Another area of interest is the investigation of the mechanism of action of JM118, particularly with regard to its reduced toxicity compared to cisplatin. Additionally, there is potential for the use of JM118 in combination with other anticancer agents to enhance its efficacy.
Synthesemethoden
The synthesis of JM118 involves the reaction of cisplatin with methylenephosphonic acid and ammonia. The resulting compound is then purified through a series of chromatography and recrystallization steps.
Wissenschaftliche Forschungsanwendungen
JM118 has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that JM118 exhibits potent cytotoxic activity against a wide range of cancer cell lines, including those that are resistant to cisplatin. In vivo studies have also demonstrated the efficacy of JM118 in inhibiting tumor growth in animal models.
Eigenschaften
CAS-Nummer |
117288-90-1 |
---|---|
Produktname |
Aminotris(methylenephosphonato)diamminoplatinum (II) |
Molekularformel |
C3H16N3O9P3Pt |
Molekulargewicht |
526.18 g/mol |
IUPAC-Name |
azane;[phosphonatomethyl(phosphonomethyl)amino]methylphosphonic acid;platinum(2+) |
InChI |
InChI=1S/C3H12NO9P3.2H3N.Pt/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);2*1H3;/q;;;+2/p-2 |
InChI-Schlüssel |
DCCMANRPEHXGDK-UHFFFAOYSA-L |
SMILES |
C(N(CP(=O)(O)O)CP(=O)([O-])[O-])P(=O)(O)O.N.N.[Pt+2] |
Kanonische SMILES |
C(N(CP(=O)(O)O)CP(=O)([O-])[O-])P(=O)(O)O.N.N.[Pt+2] |
Andere CAS-Nummern |
117288-90-1 |
Synonyme |
AMDP aminotris(methylenephosphonato)diamminoplatinum (II) ATMPDP diammine(nitrilotris(methylphosphonato)(2-)-O(1),N(1))platinum(II) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.